molecular formula C13H11NO3 B1272506 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid CAS No. 4332-79-0

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Cat. No.: B1272506
CAS No.: 4332-79-0
M. Wt: 229.23 g/mol
InChI Key: LDTBMEOGSQFGDK-UHFFFAOYSA-N
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Description

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₃. It is characterized by a benzyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group and a keto group.

Scientific Research Applications

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring thorough washing after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid can be synthesized through several synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction typically requires a base such as sodium ethoxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

1-benzyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTBMEOGSQFGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377367
Record name 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4332-79-0
Record name 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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